(+)-Isopinocampheylborane TMEDA complex
Overview
Description
- The “(+)-Isopinocampheylborane TMEDA complex” is a chemical compound with the formula ((CH_3)_2NCH_2CH_2N(CH_3)_2).
- It is derived from ethylenediamine by replacing the four amine hydrogens with four methyl groups.
- The complex is a colorless liquid, although older samples may appear yellow, and it has an odor similar to that of rotting fish.
- As a reagent in synthesis, it serves as a ligand for metal ions, forming stable complexes with many metal halides (e.g., zinc chloride and copper(I) iodide) that are soluble in organic solvents. In these complexes, TMEDA acts as a bidentate ligand.
Synthesis Analysis
- The synthesis of the “(+)-Isopinocampheylborane TMEDA complex” involves the coupling of the two charge-reversed carbon centers from the same precursor, Me3NO.
- The neutral TMEDA ligand is formed via this coupling process.
Molecular Structure Analysis
- The complex has a distorted octahedral coordination environment around the central magnesium atom.
- The lengths of the Mg–O bonds are similar and vary within a range of 2.033–2.063 Å.
- The aqua ligands participate in O–H…O and O–H…F hydrogen bonds, forming a chain packing.
Chemical Reactions Analysis
- The complex can serve as a precursor for the MOCVD growth of metal and metal oxide thin films.
- When used in MOCVD processes, it yields either metal (Ni, Cu) or metal oxide thin films (Fe3O4, ZnO).
Physical And Chemical Properties Analysis
- The complex is a white to almost white powder or crystal.
- It has a specific rotation of +55.0 to +62.0° (C=1, CHCl3).
- Safety hazards include skin and eye irritation, flammability, and potential explosion in air.
Scientific Research Applications
Asymmetric Hydroboration
- The complex has been studied for its role in asymmetric hydroboration, a process important in organic synthesis. Soderqulst et al. (1988) explored the single crystal X-ray structure of the monoisopinocampheylborane-TMEDA complex and proposed a model for asymmetric induction, explaining the reagent's selectivity in hydroboration of different alkene types (Soderqulst, Hwang-Lee, & Barnes, 1988).
Synthesis of Optically Pure Derivatives
- Shapland and Vedejs (2006) demonstrated that isopinocampheylborane derivatives with high enantiomeric excess (ee) can be obtained through hydroboration using DMAP.BH3 activated by iodine. This process yields air-stable products readily purified by crystallization, useful in the synthesis of optically pure compounds (Shapland & Vedejs, 2006).
Catalytic C–F Bond Activation
- Breyer, Braun, and Kläring (2012) investigated the reaction of [Pd(Me)2(tmeda)] with phosphine, leading to the formation of various palladium complexes. This study contributes to the understanding of C–F bond formation and activation, demonstrating the TMEDA complex's role in organometallic chemistry (Breyer, Braun, & Kläring, 2012).
Development of Nickel-Catalyzed Cross-Coupling
- Magano and Monfette (2015) synthesized NiCl(o-tolyl)(TMEDA) and applied it in various nickel-catalyzed coupling reactions. The complex's stability and versatility make it an attractive choice for such reactions, contributing to the development of more efficient and accessible catalytic processes (Magano & Monfette, 2015).
Synthesis of Enantiomerically Pure Isopinocampheylamine
- Ramachandran et al. (1996) reported the synthesis of enantiomerically pure isopinocampheylamine from B-chlorodiisopinocampheylborane, a process crucial for gas chromatographic analysis of optically active carboxylic acids (Ramachandran, Rangaishenvi, Singaram, Goralski, & Brown, 1996).
Future Directions
- Further research could explore its applications in catalysis, materials science, and chemical vapor deposition.
- Investigating its reactivity with other ligands and metal ions may reveal additional properties and potential uses.
Please note that the information provided here is based on existing knowledge and available literature. For a comprehensive analysis, further research and detailed studies would be necessary. If you have any specific questions or need additional details, feel free to ask! 😊
properties
InChI |
InChI=1S/2C10H17B.C6H16N2/c2*1-6-8-4-7(5-9(6)11)10(8,2)3;1-7(2)5-6-8(3)4/h2*6-9H,4-5H2,1-3H3;5-6H2,1-4H3/t2*6-,7+,8-,9-;/m11./s1 | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIPGSNPACSKQKJ-AUDPXGPISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B]C1CC2CC(C1C)C2(C)C.[B]C1CC2CC(C1C)C2(C)C.CN(C)CCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B][C@@H]1C[C@@H]2C[C@H]([C@H]1C)C2(C)C.[B][C@@H]1C[C@@H]2C[C@H]([C@H]1C)C2(C)C.CN(C)CCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H50B2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80499897 | |
Record name | PUBCHEM_12482036 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80499897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 12482036 | |
CAS RN |
68297-74-5 | |
Record name | PUBCHEM_12482036 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80499897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (+)-Isopinocampheylborane TMEDA Complex | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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